4-(4-Acetylphenyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(4-acetylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(17)8-12/h2-8,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPRCMEZYHZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689769 | |
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-21-2 | |
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely employed for constructing the biphenyl scaffold. A representative protocol involves:
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Step 1 : Protection of 2-hydroxybenzoic acid as its methyl ester (methyl salicylate) to prevent decarboxylation during coupling.
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Step 2 : Bromination at position 4 using bromosuccinimide (NBS) in , yielding methyl 4-bromo-2-hydroxybenzoate.
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Step 3 : Coupling with 4-acetylphenylboronic acid under palladium catalysis (e.g., ) in a -mediated aqueous/dioxane system at 80°C.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane/H₂O | 80 | 92 | |
| Toluene/EtOH | 100 | 85 |
Deprotection of the methyl ester via saponification (NaOH, MeOH/H₂O) furnishes the target compound. This method achieves >90% purity by HPLC.
Negishi Coupling
An alternative employs arylzinc reagents, as disclosed in patent US6433214B1:
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Step 1 : Conversion of methyl 4-iodo-2-methoxybenzoate to the corresponding triflate using .
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Step 2 : Transmetallation with zinc dust in THF to generate the arylzinc species.
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Step 3 : Coupling with 4-acetylbromobenzene using at 60°C.
Key Advantage : Tolerance of electron-withdrawing groups (e.g., acetyl) without competing side reactions. Reported yields exceed 88%.
Fries Rearrangement and Friedel-Crafts Pathways
Fries Rearrangement of Phenyl Esters
Patent US4665215A details the Fries rearrangement of phenyl acetate derivatives to install acetyl groups. Adapted for 4-(4-Acetylphenyl)-2-hydroxybenzoic acid:
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Step 1 : Acetylation of 2-hydroxybenzoic acid with acetic anhydride, forming 2-acetoxybenzoic acid.
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Step 2 : Fries rearrangement under HF catalysis at 75°C to yield 4-acetyl-2-acetoxybenzoic acid.
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Step 3 : Selective hydrolysis of the acetoxy group using (10% v/v) to regenerate the hydroxyl group.
Conditions :
Friedel-Crafts Acylation
Direct acylation of 2-hydroxybenzoic acid with acetyl chloride in the presence of faces challenges due to the deactivating carboxylic acid group. Instead, a two-step sequence is preferred:
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Esterification of the carboxylic acid to reduce electron withdrawal.
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Friedel-Crafts acylation at position 4 using acetyl chloride/.
Limitation : Competing ortho-acylation reduces yields to ~65%.
Oxidative Routes
Oxidation of 4-(4-Acetylphenyl)-2-hydroxybenzaldehyde
A less common approach involves:
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Step 1 : Coupling 4-acetylphenylboronic acid with 4-bromo-2-hydroxybenzaldehyde via Suzuki reaction.
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Step 2 : Oxidation of the aldehyde to carboxylic acid using in acidic medium (pH 2–3).
Catalytic Oxidation of Methyl Groups
Patent US4665215A reports Mn(II)-catalyzed oxidation of methyl-substituted biphenyls:
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Substrate : 4-(4-Acetylphenyl)-2-hydroxybenzyl alcohol.
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Catalyst : (50–1200 ppm).
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Oxidant : (5% in ) at 150°C.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, mild conditions | Requires boronic acid synthesis | 85–92 |
| Fries Rearrangement | Direct acetyl group installation | HF handling hazards | 80–85 |
| Oxidative Pathways | Utilizes simple precursors | Over-oxidation side reactions | 75–82 |
Experimental Optimization Insights
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Protecting Groups : Methyl esters outperform tert-butyl esters in coupling reactions due to easier deprotection.
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Catalyst Loading : Reducing from 5 mol% to 1 mol% with microwave irradiation (100°C, 20 min) maintains yield while lowering costs.
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Solvent Effects : Mixed aqueous/organic systems (e.g., dioxane/H₂O) enhance Suzuki reaction rates by improving boronic acid solubility .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Acetylphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The acetyl group in 4-(4-Acetylphenyl)-2-hydroxybenzoic acid is electron-withdrawing, likely reducing the pKa of the hydroxyl group compared to unsubstituted salicylic acid (pKa ~2.97) . This could enhance membrane permeability but reduce water solubility.
- Lipophilicity : The acetylphenyl group may confer higher lipophilicity than acetamido (4-Acetamido-2-hydroxybenzoic acid) or sulfonamide analogs, influencing pharmacokinetics .
Research Findings and Implications
- Microbial Metabolism : 2-Hydroxybenzoic acid derivatives are poorly metabolized by soil microbes (metabolism rates ~0.00 in floodplain studies), suggesting environmental persistence .
- Structure-Activity Relationships (SAR) : Substituents at C4/C5 significantly alter bioactivity. For example, bromine and methyl groups in azo compounds enhance antibacterial potency , while carbamates improve enzyme affinity .
- Toxicity Considerations : Sulfonamide and azo compounds may pose hepatotoxicity risks, necessitating further safety profiling for acetylphenyl analogs .
Q & A
Q. Tables
Q. Table 1. Analytical Parameters for Purity Assessment
| Technique | Column/Probe | Conditions | Key Metrics |
|---|---|---|---|
| HPLC | C18, 5 μm | 70:30 ACN/0.1% FA | Retention time: 6.8 min |
| NMR (¹H) | 500 MHz DMSO-d6 | 25°C | δ 12.5 (OH), δ 8.1 (Ar-H) |
| ESI-MS | Q-TOF | Negative mode | [M-H]⁻: m/z 285.1 |
Q. Table 2. SAR of Derivatives
| Derivative | R-Group | logP | IC₅₀ (COX-2, μM) |
|---|---|---|---|
| Parent | H | 2.1 | 5.2 |
| 3-Cl | Cl | 2.8 | 3.1 |
| 3-OCH₃ | OCH₃ | 1.9 | 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
